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Compound of Interest

Compound Name: 8-Bromoquinolin-5-amine

Cat. No.: B040036 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectral data for 8-
Bromoquinolin-5-amine, a key intermediate in pharmaceutical research and drug

development. This document is intended for researchers, scientists, and professionals in the

field of medicinal chemistry who require a thorough understanding of the structural confirmation

of this compound through modern spectroscopic techniques. While experimental spectra for

this specific molecule are not readily available in public databases, this guide offers a detailed,

predictive analysis based on established principles and spectral data from closely related

analogs.

Introduction to 8-Bromoquinolin-5-amine
8-Bromoquinolin-5-amine, with the molecular formula C₉H₇BrN₂, is a substituted quinoline

derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous therapeutic agents. The presence of a bromine atom and an amino group on

the quinoline ring system imparts specific physicochemical properties that are of interest in the

design of novel bioactive molecules. Accurate structural elucidation and purity assessment are

paramount in the drug discovery pipeline, making proficiency in the interpretation of its spectral

data essential.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data

for 8-Bromoquinolin-5-amine, providing a robust framework for its characterization.
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For clarity in the subsequent spectral assignments, the atoms of 8-Bromoquinolin-5-amine
are numbered according to IUPAC conventions.
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Caption: Molecular structure and numbering of 8-Bromoquinolin-5-amine.

¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for

elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 8-
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Bromoquinolin-5-amine in a deuterated solvent like CDCl₃ would provide key information

about the electronic environment of each proton.

Experimental Protocol for ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromoquinolin-5-amine in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-64 (signal averaging to improve signal-to-noise)

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-12 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm.

Predicted ¹H NMR Spectral Data
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 dd J = 4.0, 1.5

H-3 7.4 - 7.6 dd J = 8.5, 4.0

H-4 8.4 - 8.6 dd J = 8.5, 1.5

H-6 7.5 - 7.7 d J = 8.0

H-7 6.8 - 7.0 d J = 8.0

NH₂ 4.0 - 5.0 br s -
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Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of substituent effects on the quinoline

ring system. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields

the adjacent protons, causing them to appear at a lower field (higher ppm).

Pyridine Ring Protons (H-2, H-3, H-4):

H-2 is expected to be the most downfield proton due to its proximity to the electronegative

nitrogen atom. It will likely appear as a doublet of doublets (dd) due to coupling with H-3

and a smaller long-range coupling with H-4.

H-4 is also significantly deshielded and will appear as a doublet of doublets, coupling with

H-3 and H-2.

H-3 will be a doublet of doublets with a larger coupling constant from the vicinal H-4 and a

smaller coupling from H-2.

Benzene Ring Protons (H-6, H-7):

The amino group at C-5 is an electron-donating group, which will shield the protons on the

benzene ring, causing them to appear at a relatively higher field compared to

unsubstituted quinoline.

H-6 and H-7 are expected to form an AX spin system, appearing as doublets with a typical

ortho-coupling constant of around 8.0 Hz. The electron-donating amino group at C-5 will

have a more pronounced shielding effect on the ortho proton H-6, while the bromo group

at C-8 will deshield H-7.

Amino Protons (NH₂):

The protons of the amino group will likely appear as a broad singlet. The chemical shift of

these protons can be highly variable and is dependent on concentration, temperature, and

solvent.

¹³C NMR Spectroscopy: The Carbon Backbone
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 8-
Bromoquinolin-5-amine is predicted to show nine distinct signals, corresponding to the nine

carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is

typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Instrumentation: The spectrum is acquired on the same NMR spectrometer, tuned to the ¹³C

frequency (e.g., 100 MHz for a 400 MHz instrument).

Acquisition Parameters:

Experiment type: Proton-decoupled (to simplify the spectrum to singlets for each carbon).

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation,

phasing, and baseline correction. The solvent peak (CDCl₃ at ~77.16 ppm) is often used for

calibration.

Predicted ¹³C NMR Spectral Data
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 121 - 123

C-4 135 - 137

C-4a 128 - 130

C-5 145 - 147

C-6 120 - 122

C-7 110 - 112

C-8 115 - 117

C-8a 147 - 149

Interpretation of the Predicted ¹³C NMR Spectrum
The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the

electronic effects of the substituents.

Pyridine Ring Carbons (C-2, C-3, C-4, C-8a):

C-2 and C-8a, being adjacent to the nitrogen, are expected to be the most downfield

carbons in the pyridine portion of the ring.

C-4 is also significantly deshielded.

C-3 will be at a relatively higher field compared to the other pyridine carbons.

Benzene Ring Carbons (C-4a, C-5, C-6, C-7, C-8):

The amino group at C-5 will cause a significant downfield shift for the ipso-carbon C-5 and

will shield the ortho (C-4a, C-6) and para (C-8) carbons.

The bromo group at C-8 will cause a downfield shift for the ipso-carbon C-8. The heavy

atom effect of bromine can also influence the chemical shifts of neighboring carbons.
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Mass Spectrometry: Unveiling the Molecular Weight
and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide

structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small,

volatile organic molecules. Electrospray Ionization (ESI) is another suitable method,

particularly for obtaining the protonated molecular ion.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: The sample can be introduced via a direct insertion probe or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z values.

Predicted Mass Spectrum Data
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m/z Predicted Fragment Interpretation

223/225 [M]⁺

Molecular ion peak. The

presence of two peaks with an

approximate 1:1 intensity ratio

is characteristic of a

monobrominated compound

due to the natural isotopic

abundance of ⁷⁹Br and ⁸¹Br.

144 [M - Br]⁺ Loss of a bromine radical.

117 [M - Br - HCN]⁺

Subsequent loss of hydrogen

cyanide from the quinoline

ring.

Interpretation of the Predicted Mass Spectrum
The mass spectrum of 8-Bromoquinolin-5-amine is expected to be dominated by the

molecular ion peak, which will exhibit a characteristic isotopic pattern for a compound

containing one bromine atom.

[M]⁺
m/z 223/225

[M - Br]⁺
m/z 144

- Br• [M - Br - HCN]⁺
m/z 117

- HCN
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Caption: Predicted fragmentation pathway for 8-Bromoquinolin-5-amine in EI-MS.

Molecular Ion ([M]⁺): The most informative feature will be the pair of peaks for the molecular

ion at m/z 223 and 225, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes,

respectively. Their nearly equal natural abundance results in a distinctive 1:1 peak intensity

ratio.

Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the

loss of the bromine radical, which would result in a fragment ion at m/z 144.
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Loss of HCN: The quinoline ring can undergo a characteristic fragmentation by losing a

molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 117.

Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a

comprehensive and unambiguous structural confirmation of 8-Bromoquinolin-5-amine. While

this guide presents a predictive analysis due to the limited availability of public experimental

data, the interpretations are firmly grounded in the well-established principles of spectroscopic

analysis and data from analogous compounds. The predicted data and interpretations herein

offer a valuable resource for scientists and researchers, enabling them to confidently identify

and characterize this important chemical entity in their drug discovery and development

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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